molecular formula C13H16F3NO B030655 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide CAS No. 150783-50-9

2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide

Cat. No. B030655
M. Wt: 259.27 g/mol
InChI Key: BTZICTAKSVSHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide" is likely to be a member of the propanamide family, characterized by the presence of a trifluoromethyl group which is known to impart unique physical and chemical properties due to its electronegativity and steric effects.

Synthesis Analysis

Research on related compounds indicates a variety of synthesis methods that could be applicable. For example, an improved synthesis method using trifluoromethylaniline as a starting material has been described, which involves treatment with methylpropinonyl chloride in the presence of anhydrous sodium bicarbonate, followed by nitration with a fuming nitro sulfuric acid mixture to yield the desired propanamide derivative (Wangze Song, 2001).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal detailed geometry of molecules, including bond lengths and angles, which are critical for understanding the chemical reactivity and interactions of the compound. For instance, crystal structure analysis of similar compounds provides insights into the arrangement and conformation of molecules in solid state (Bai et al., 2012).

Scientific Research Applications

Chemical Synthesis and Detection Methods

  • Synthesis and Detection of Acrylamide : Acrylamide, a chemical with some structural similarities to the compound of interest, is widely studied for its occurrence in processed foods and its potential health effects. Research on acrylamide has led to the development of biosensors for its detection, highlighting the importance of sensitive and specific detection methods for chemicals in food science and safety. Biosensors for acrylamide offer rapid, simple, and specific detection, which could be relevant for similar compounds in environmental and food safety research (Pundir, Yadav, & Chhillar, 2019).

Potential Applications Beyond Pharmacology

  • Environmental and Industrial Applications : Studies on various compounds, including dimethylated compounds and their environmental and industrial applications, often explore their roles in processes such as solvent interactions, polymer synthesis, and as components in advanced materials. For instance, the review of xylan derivatives and their application potential touches on the chemical modification of biopolymers for specific properties, which could be related to the functionalization of compounds like "2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide" for material science applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

  • Solvent Properties and Applications : The exploration of solvents like dimethyl sulfoxide (DMSO) and their mixtures provides insights into the dissolution properties, interactions, and potential applications of various chemical compounds. Understanding the hydrogen bonding and molecular interactions of solvents can inform the use of similar compounds in synthesis, analytical chemistry, and material science (Kiefer, Noack, & Kirchner, 2011).

properties

IUPAC Name

2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c1-8-9(13(14,15)16)6-5-7-10(8)17-11(18)12(2,3)4/h5-7H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZICTAKSVSHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363760
Record name 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide

CAS RN

150783-50-9
Record name 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,2-dimethyl-3'-trifluoromethyl-propionanilide (6.1 g, 25 mmol) in 100 ml dry tetrahydrofuran was cooled to 0° C. under nitrogen atmosphere and a solution of n-BuLi (1.6M in hexane, 50 ml, 75 mmol) was added dropwise in such a rate that the internal temperature did not rise above 10° C. (about 20 min.) and it was stirred at that temperature for 10 more minutes during which time a grayish turbidity appeared. The cooling bath was removed and the reaction mixture was stirred at room temperature for 2.5 hours. It was cooled to about 5° C. again and a solution of methyl iodide (4.258 g, 30 mmol) in tetrahydrofuran (10 ml.) was slowly transferred via a canula. It was stirred at room temperature for 4 hours and then quenched with water. The solution was concentrated in vacuo and then diluted with water and acidified with dilute HCl. It was then extracted with ether, and the ethereal extracts were washed with water followed by brine. The ether extract was dried with MgSO4 and concentrated to give a light yellow creamy solid (6.2 g., 95%). This was purified by crystallization from dichloromethane and petroleum ether mixture to afford colorless needles of 2,2,2'-trimethyl-3'-trifluoromethyl-propionanilide (80-85%, m.p. 122.5° C.).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4.258 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.